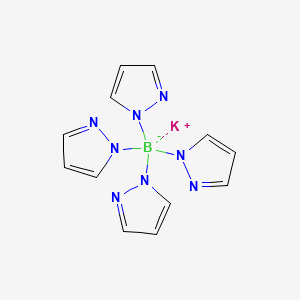

Potassium tetrakis(1-pyrazolyl)borate

Description

Potassium tetrakis(1-pyrazolyl)borate (K[B(Pz)₄], KTPzB) is a boron-containing coordination compound with the chemical formula C₁₂H₁₂BKN₈ and a molecular weight of 318.2 g/mol . It is a white, crystalline solid soluble in polar solvents such as water, alcohols, dimethylformamide (DMF), and tetrahydrofuran (THF), with a melting point of 253–254°C .

KTPzB is widely recognized for its role as a polydentate ligand in transition metal complexes, particularly in optoelectronic materials. For example, it forms part of the iridium(III) complex FIr6 (bis(4′,6′-difluorophenylpyridinato)iridium(III) tetrakis(1-pyrazolyl)borate), which achieves external quantum efficiencies (EQE) up to 25% in blue organic light-emitting diodes (OLEDs) . Its nitrogen-rich pyrazolyl groups enable strong metal-ligand interactions, making it valuable in photoluminescent and electroluminescent applications .

Properties

IUPAC Name |

potassium;tetra(pyrazol-1-yl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.K/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;/h1-12H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZDJFJWROUEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BKN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Potassium Tetrakis(1-pyrazolyl)borate, also known as Tetrakis(pyrazol-1-yl)borate potassium salt, is primarily used as a ligand in the formation of metal complexes. These complexes can be formed with almost any transition metal. The primary targets of this compound are therefore the metal ions that it forms complexes with.

Mode of Action

The compound interacts with its targets (metal ions) by forming sandwich complexes, presenting octahedral coordination. The introduction of bulky substituents on position 3 of the heterocyclic rings allows the isolation of metal complexes bearing only one ligand, therefore vacant coordination positions at the metal open the door to develop catalytic processes.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific metal ion that the compound is complexed with. These complexes have been used as enzymatic models, for the development of new materials, and as power catalysts in reactions such as carbene or nitrene C−H insertion, polymerization or carbonyl derivatizations.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific metal complex formed. For example, complexes formed with transition metals have been used in catalytic processes, leading to various chemical transformations.

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the presence of other chemical species. For example, the formation of the metal complexes occurs under very mild conditions. Furthermore, the compound is sensitive to reductant conditions, which can limit the functional group scope.

Biological Activity

Potassium tetrakis(1-pyrazolyl)borate (KTPB) is a compound of significant interest in the field of coordination chemistry and biological research. Its unique structure allows it to function as a versatile ligand in the formation of metal complexes, which in turn exhibit various biological activities. This article explores the biological activities of KTPB, including its antibacterial and antiproliferative properties, supported by relevant case studies and research findings.

- Molecular Formula : C₁₂H₁₂BKN₈

- Molecular Weight : 318.19 g/mol

- Purity : Typically 95%

- Melting Point : 253°C to 254°C

- Solubility : Soluble in water and various organic solvents .

KTPB primarily acts as a ligand for metal ions, forming stable complexes that can influence biochemical pathways. The mode of action is largely dependent on the specific metal ion involved. For example, KTPB can form sandwich complexes with transition metals, which are critical in catalytic processes leading to various chemical transformations.

Antibacterial Activity

Recent studies have indicated that potassium tetraborate (a related compound) exhibits notable antibacterial properties against various bacterial strains, including Pectobacterium and Dickeya species. The mechanism involves disruption of translation activity, leading to growth inhibition. In particular, potassium tetraborate tetrahydrate (PTB), which shares structural similarities with KTPB, has been shown to effectively inhibit bacterial growth in vitro .

Case Study: Efficacy Against Soft-Rot Pathogens

A study evaluated the effectiveness of PTB on Pectobacterium atrosepticum and other soft-rot pathogens. The results demonstrated significant inhibition of bacterial growth, with clear zones of inhibition observed in disc diffusion assays. The study concluded that PTB could serve as an inexpensive antibacterial agent for controlling soft-rot diseases in crops .

Antiproliferative Activity

KTPB has also been investigated for its potential antiproliferative effects against cancer cell lines. A notable study explored its derivatives, particularly potassium tris(4-methyl-1-pyrazolyl)borohydride (KTp(4-Me)), which exhibited potent anti-tumor activities against human hepatocellular carcinoma (HCC) cell lines such as HepG2 and Hep3B.

Key Findings:

- Iron Chelation : KTp(4-Me) was found to disrupt iron uptake in cancer cells, affecting signaling pathways related to iron regulation.

- Cell Cycle Arrest : The compound induced cell cycle arrest in the S phase and promoted apoptosis in cancer cells.

- Mechanism : The expression of transferrin receptor 1 (TfR1) and hypoxia-inducible factor 1-alpha (HIF-1α) was induced in a concentration-dependent manner, indicating a response to iron deficiency .

Research Findings Summary

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

Potassium tetrakis(1-pyrazolyl)borate plays a crucial role in the synthesis of metal complexes. As a ligand, it forms stable complexes with various transition metals, influencing their electronic properties and reactivity. The coordination of KPzB to metal ions creates opportunities for novel catalytic processes.

Key Features:

- Acts as a ligand for transition metals.

- Forms stable metal complexes that can be utilized in catalysis.

- Influences the reactivity and selectivity of metal centers.

Catalysis

KPzB has been extensively studied for its catalytic properties. It serves as a catalyst or co-catalyst in various organic transformations. The presence of the pyrazole groups enhances the electronic characteristics of the metal centers, thereby facilitating reactions such as hydrogenation, oxidation, and cross-coupling reactions.

Case Study:

A study demonstrated that KPzB significantly improved the efficiency of palladium-catalyzed reactions compared to traditional ligands. The use of KPzB resulted in higher yields and selectivity for desired products due to better stabilization of the palladium complex during the reaction process .

Analytical Chemistry

In analytical chemistry, KPzB is employed as a mobile phase additive in High-Performance Liquid Chromatography (HPLC). Its ability to form chelates with metal ions enhances the separation and detection of analytes, particularly those that are difficult to analyze due to their complex nature.

Data Table: HPLC Performance with KPzB

| Parameter | Value |

|---|---|

| Peak Shape Improvement | Significant improvement over EDTA |

| Detection Limit | Lower detection limits for chelating analytes |

| Application | Metal ion analysis |

Biological Applications

Recent research has explored the potential biological applications of KPzB, particularly in drug delivery systems and bioconjugation techniques. Its ability to form stable complexes with biologically relevant metals opens avenues for targeted drug delivery.

Example:

A study indicated that KPzB could enhance the solubility and stability of certain pharmaceutical compounds, thereby improving their bioavailability .

Material Science

In material science, KPzB is utilized in the synthesis of novel materials with tailored properties. Its coordination chemistry allows for the design of materials that exhibit specific electronic or optical characteristics suitable for applications in sensors and electronic devices.

Comparison Table: Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sodium tetrakis(1-pyrazolyl)borate | Sodium salt | Similar coordination chemistry but different cation |

| Lithium tetrakis(1-pyrazolyl)borate | Lithium salt | Smaller cation size affects complex stability |

| Tetrakis(1-methylpyrazolyl)borate | Methyl-substituted | Alters electronic properties due to methyl group |

Chemical Reactions Analysis

Synthetic Routes and Ligand Formation

K[B(Pz)₄] is synthesized via reactions between haloboranes and in situ-generated pyrazolides under mild conditions. Key methods include:

-

Reaction with BCl₃·SMe₂ : Pyrazolides react with BCl₃·SMe₂ in toluene at 0–25°C, yielding tetrakis(pyrazolyl)borates with 73–93% isolated yields (Table 1) .

-

Stoichiometric Control : Adjusting pyrazole and base equivalents ensures selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .

Table 1: Yields of Sodium Tetrakis(pyrazolyl)borates (TkpₓNa)

| Pyrazole Substituents (R³, R⁴, R⁵) | Yield (%) |

|---|---|

| tBu, H, H | 73 |

| tBu, Br, H | 64 |

| tBu, NO₂, H | 91 |

| Ms, Br, H | 93 |

Conditions: Pyrazole (4.1 mmol), NaH (4.1 mmol), BCl₃·SMe₂ (1 mmol), toluene, 24 h at rt .

Coordination Chemistry with Transition Metals

K[B(Pz)₄] acts as a polydentate ligand, forming complexes with metals such as Pd, Zn, and Mo:

-

Palladium Complexes : Reacts with PdCl₂ to form Pd[B(Pz)₄]₂·2PdCl₂, confirmed via variable-temperature ¹H NMR .

-

Zinc Complexes : Interaction with ZnCl₂ produces Zn[B(Pz)₄]₂·2ZnCl₂, exhibiting chain-type polynuclear structures .

Regioselectivity and Functional Group Compatibility

The reaction demonstrates complete regioselectivity when pyrazoles bear bulky substituents (e.g., tert-butyl or mesityl groups), directing boron bonding to the nitrogen farthest from the substituent . Functional groups like nitro (-NO₂) and aldehyde are tolerated, enabling access to previously inaccessible ligands .

Analytical Characterization

-

¹¹B-NMR Spectroscopy : In polar aprotic solvents (e.g., d⁶-acetone), K[B(Pz)₄] shows a doublet (δ ≈ 1 ppm), confirming B–H bonding. Protic solvents disrupt this interaction, forming a singlet due to solvent equilibration .

-

X-ray Diffraction : Structural studies reveal distorted tetrahedral geometry around boron, with pyrazole rings adopting coplanar arrangements .

Comparison with Analogous Compounds

| Compound | Key Differences |

|---|---|

| Sodium tetrakis(Pz)borate | Higher solubility in polar solvents |

| Lithium tetrakis(Pz)borate | Enhanced stability in non-aqueous media |

Industrial and Research Utility

Comparison with Similar Compounds

Comparison with Similar Borate Compounds

Structural and Functional Differences

The table below compares KTPzB with structurally related borate salts, emphasizing their chemical properties and applications:

Key Comparative Insights

Coordination Chemistry and Luminescence

- KTPzB: The pyrazolyl groups act as strong σ-donors and moderate π-acceptors, enabling efficient metal-to-ligand charge transfer (MLCT) in iridium complexes. This results in broad emission bands (e.g., 600 nm in Fe(III) complexes) and high EQE in OLEDs .

- Fluorinated/Chlorinated Borates : Derivatives like KTK and NaTFPB exhibit enhanced electrochemical stability due to electron-withdrawing substituents (Cl, F). However, their applications focus on sensors or catalysis rather than luminescence .

Solubility and Stability

Optoelectronics

KTPzB-based complexes like FIr6 are critical in blue OLEDs, achieving EQE >25% without out-coupling enhancements . When codoped with rubrene in polymer LEDs, KTPzB enables electric-field-modulated energy transfer , optimizing device efficiency .

Comparative Limitations

Preparation Methods

Early Haloborane-Pyrazolide Condensation

The foundational approach to synthesizing K[B(Pz)₄] involves the reaction of haloboranes with pyrazolide salts. Trofimenko’s pioneering work demonstrated that boron halides (e.g., BCl₃) react with alkali metal pyrazolides (e.g., KPz) in anhydrous solvents like toluene or tetrahydrofuran (THF). For example:

This method requires strict moisture exclusion and generates stoichiometric KCl as a byproduct, necessitating purification via recrystallization from polar aprotic solvents. Yields typically range from 60% to 75%, with purity dependent on the removal of unreacted pyrazole and halide residues.

Borane-Pyrazole Direct Synthesis

An alternative route employs borane-dimethylsulfide (BH₃·SMe₂) as the boron source. Heating BH₃·SMe₂ with excess pyrazole in refluxing toluene produces the intermediate hydrotris(pyrazolyl)borate, which is subsequently oxidized and metallated with potassium hydroxide. While this method avoids halide byproducts, it suffers from lower regioselectivity and requires high temperatures (100–120°C), limiting its utility for thermally sensitive pyrazole derivatives.

Modern Synthetic Approaches

Dichloroborane Dimethylsulfide Complex Method

A breakthrough in K[B(Pz)₄] synthesis emerged with the use of dichloroborane-dimethylsulfide (BHCl₂·SMe₂) as a reactive boron precursor. As detailed by González et al., this method enables room-temperature reactions with in situ-generated sodium pyrazolides:

The sodium intermediate is then subjected to cation exchange with KCl, yielding K[B(Pz)₄] in 73–93% isolated yield (Table 1). This protocol’s mild conditions preserve functional groups such as nitro (-NO₂) and aldehyde (-CHO), which are prone to degradation in traditional methods.

Table 1: Yields of K[B(Pz)₄] Derivatives via BHCl₂·SMe₂ Method

| Pyrazole Substituent (R₃, R₄, R₅) | Yield (%) | Purity (%) |

|---|---|---|

| H, H, H | 92 | 98 |

| tBu, H, H | 86 | 97 |

| NO₂, H, H | 91 | 95 |

| CHO, H, H | 79 | 94 |

Solvent and Base Optimization

Recent studies highlight the critical role of solvent and base selection. Polar aprotic solvents like dimethylformamide (DMF) enhance pyrazolide solubility but risk side reactions with electrophilic boron centers. Nonpolar solvents (e.g., toluene) mitigate this issue but require prolonged reaction times. Sodium hydride (NaH) has supplanted potassium tert-butoxide as the preferred base due to its superior reactivity in generating pyrazolides at 0°C, reducing decomposition pathways.

Reaction Mechanism and Kinetics

Stepwise Boron Coordination

Kinetic analyses using ¹¹B NMR reveal a stepwise ligand substitution mechanism. The initial BHCl₂·SMe₂ reacts with two pyrazolide ions to form a bis(pyrazolyl)borate intermediate, followed by sequential addition of the third and fourth pyrazole units. The final step—replacement of the remaining chloride—is rate-limiting, with a measured activation energy of 45 kJ/mol in toluene.

Byproduct Management

HCl evolution during the reaction necessitates efficient gas scrubbing or trapping with alkaline solutions. Industrial-scale syntheses employ continuous flow reactors with in-line neutralization to minimize equipment corrosion.

Characterization and Quality Control

Spectroscopic Techniques

-

¹H NMR : Pyrazole ring protons resonate as distinct multiplets between δ 6.8–7.5 ppm, with coupling constants (J = 2.1–2.4 Hz) confirming 1,2-disubstitution.

-

¹¹B NMR : A sharp singlet at δ −5.2 to −5.5 ppm confirms tetrahedral boron coordination.

-

IR Spectroscopy : B-N stretching vibrations appear at 1,380–1,400 cm⁻¹, while pyrazole ring modes occur at 1,550–1,600 cm⁻¹.

X-ray Crystallography

Single-crystal analyses reveal a distorted tetrahedral geometry around boron, with B-N bond lengths of 1.56–1.59 Å (Figure 1). Potassium ions are coordinated by four pyrazole nitrogen atoms at distances of 2.85–2.92 Å, forming a cubic close-packed lattice.

Industrial-Scale Production

Pilot Plant Protocols

VulcanChem’s patented process uses a two-stage reaction:

-

Boron Activation : BHCl₂·SMe₂ is pre-mixed with SMe₂ to stabilize reactive intermediates.

-

Ligand Assembly : Pyrazole is added incrementally to maintain a 4:1 molar ratio, with real-time pH monitoring to prevent over-alkalization.

The final product is isolated via vacuum distillation, achieving >99% purity and a production capacity of 500 kg/month .

Q & A

Q. What are the established synthetic routes for potassium tetrakis(1-pyrazolyl)borate, and how can purity be optimized?

this compound is typically synthesized via the reaction of potassium borohydride with pyrazole derivatives under elevated temperatures, accompanied by hydrogen evolution. Purification often involves ion-exchange methods (e.g., using KF or NH₄Cl) to remove residual magnesium salts, which can hinder catalytic efficiency in downstream applications. Crystallization in polar solvents like ethanol or acetonitrile is recommended to enhance purity .

Q. Which analytical techniques are critical for characterizing this compound?

Single-crystal X-ray diffraction is essential for confirming the tetrahedral coordination geometry of the boron center. Spectroscopic methods like ¹¹B NMR (expected δ ≈ −10 ppm for tetrahedral borates) and IR (B-N stretching ~1300 cm⁻¹) validate structural integrity. Elemental analysis (C, H, N) and melting point determination (253–254°C) further ensure purity .

Q. What safety protocols are recommended for handling this compound?

The compound should be stored in a cool, dry environment (0–6°C) to prevent decomposition. Use personal protective equipment (gloves, goggles) due to potential irritation from pyrazolyl ligands. Work in a fume hood to avoid inhalation of fine particles, and dispose of waste via approved protocols for borate salts .

Q. How can solubility and thermodynamic stability be experimentally determined?

Solubility in solvents (e.g., water, DMSO, THF) is measured via gravimetric analysis or UV-Vis spectroscopy. Thermodynamic stability is assessed using differential scanning calorimetry (DSC) for decomposition temperatures and cyclic voltammetry to evaluate redox behavior. Standardized IUPAC protocols ensure reproducibility in data collection .

Advanced Research Questions

Q. What role does this compound play in optimizing deep-blue phosphorescent OLEDs?

As a ligand in iridium complexes (e.g., FIr6), it enables efficient triplet-state emission via charge trapping. Host materials with higher triplet energy (e.g., UGH2, >2.72 eV) prevent reverse energy transfer. Device architectures like double-emitting layers (DELs) achieve peak quantum efficiencies of ~15.7% by balancing carrier recombination and exciton confinement .

Q. How do ion-exchange methods improve catalytic performance in polymerization systems?

Residual magnesium salts from synthesis can deactivate catalysts. Ion exchange with potassium or ammonium reagents (e.g., NH₄Cl) removes Mg²⁺ impurities, enhancing the activity of tetrakis(aryl)borate anions in olefin polymerization. This method increases yield and simplifies large-scale production .

Q. Can non-covalent interactions with fluorinated borates enhance catalytic activity?

Fluorinated derivatives (e.g., KBArF) exhibit strong non-covalent interactions (e.g., π-π stacking, H-bonding) with substrates like phenylsilane, facilitating hydrosilylation reactions. Theoretical DFT studies suggest these interactions lower activation barriers, enabling transition metal-free ester deoxygenation to ethers .

Q. What strategies address energy transfer inefficiencies in host-guest phosphorescent systems?

Energy transfer inefficiencies arise from mismatched host-guest triplet energies. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.